![molecular formula C7H12ClNO2 B1474715 3-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one CAS No. 1701889-32-8](/img/structure/B1474715.png)
3-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Chloro-1-(3-(hydroxymethyl)azetidin-1-yl)propan-1-one consists of a four-membered azetidine ring attached to a propanone group with a chlorine atom.Scientific Research Applications
Chemical Transformations and Syntheses :
- Mollet et al. (2011) describe the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, revealing insights into chemical reactions and transformations involving related compounds (Mollet, D’hooghe, & de Kimpe, 2011).
- D’hooghe et al. (2008) evaluated the reactivity of related beta-lactams with lithium aluminium hydride, contributing to the knowledge of novel syntheses of 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
Antimicrobial Screening :
- Desai and Dodiya (2014) synthesized and characterized a series of related azetidin-2-ones and screened them for antibacterial activity against various strains, providing insights into potential antimicrobial applications (Desai & Dodiya, 2014).
- Halve, Bhadauria, and Dubey (2007) synthesized a series of 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones and evaluated their antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Halve, Bhadauria, & Dubey, 2007).
Synthesis for Biological Activities :
- Malebari et al. (2021) synthesized novel 3-chloro-β-lactams structurally related to the tubulin polymerization inhibitor, Combretastatin A-4, and evaluated their antiproliferative effects in breast cancer cells, highlighting the potential for cancer therapy (Malebari et al., 2021).
- Nayak, Shrivastava, and Singhai (2016) synthesized azetidin-2-one fused quinoline derivatives and tested their antimicrobial activity, showing the potential of these compounds in treating bacterial and fungal infections (Nayak, Shrivastava, & Singhai, 2016).
Safety and Hazards
properties
IUPAC Name |
3-chloro-1-[3-(hydroxymethyl)azetidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c8-2-1-7(11)9-3-6(4-9)5-10/h6,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYCJRPPERRUGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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